molecular formula C12H19N3O2 B8137267 tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate

tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate

Cat. No.: B8137267
M. Wt: 237.30 g/mol
InChI Key: QIWFPBDGIPKCQH-UHFFFAOYSA-N
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Description

tert-Butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate is a bicyclic heterocyclic compound featuring an imidazole ring fused to a diazepine ring, with a tert-butyl carbamate (Boc) protective group at the 7-position. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications, making it a versatile intermediate in medicinal chemistry and materials science. Derivatives of this compound, such as brominated or substituted analogs (e.g., CAS 1445951-62-1, a dibromo derivative), are frequently employed in cross-coupling reactions or as precursors for bioactive molecules .

Properties

IUPAC Name

tert-butyl 5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-5-4-10-8-13-9-15(10)7-6-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWFPBDGIPKCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=CN2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its pharmacological effects.

  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 239.30 g/mol
  • CAS Number : 146014312

The compound's structure features both imidazole and diazepine rings, contributing to its diverse chemical properties and potential interactions within biological systems. The presence of the tert-butyl group enhances lipophilicity, which may influence its absorption and distribution in biological tissues.

Biological Activity Overview

Research indicates that compounds similar to tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can demonstrate significant antibacterial and antifungal properties.
  • CNS Activity : The imidazole and diazepine moieties are often associated with central nervous system effects, particularly in the modulation of GABA receptors.
  • Anti-inflammatory Effects : Some derivatives have been assessed for their anti-inflammatory potential.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains. The results are summarized in Table 1.

CompoundE. coli Zone of Inhibition (mm)B. subtilis Zone of Inhibition (mm)A. niger Zone of Inhibition (mm)A. flavus Zone of Inhibition (mm)
915141211
1018161413
Standard20201515

The compounds exhibited varying degrees of activity compared to standard antibiotics like ciprofloxacin and antifungals like fluconazole .

CNS Activity

In a pharmacological evaluation, the compound was tested for its affinity for GABA_A receptors. It was found to bind effectively with an IC50 value indicating strong receptor interaction. This suggests potential applications in treating anxiety disorders and other CNS-related conditions .

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related imidazole derivatives. The compounds were evaluated using a COX inhibition assay:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
A6570
B6075
C5065

The data indicate that the compounds may serve as potential anti-inflammatory agents with selective COX-2 inhibition .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine derivatives exhibit significant antimicrobial properties. For instance:

  • Case Study : A derivative of imidazodiazepine was tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 2–32 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Imidazodiazepines have been explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

  • Case Study : A related compound was shown to inhibit methionine aminopeptidase type II (MetAP2), leading to reduced growth in HepG2 liver cancer cells . This suggests that tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine derivatives may share similar mechanisms.

Neurological Applications

Imidazodiazepines are also being investigated for their effects on neurological conditions due to their ability to modulate neurotransmitter systems.

  • Research Insight : Compounds in this class have been evaluated for their potential to act as anxiolytics or sedatives by affecting GABAergic pathways .

Enzyme Inhibition

The inhibition of key enzymes is another critical application area for this compound.

  • Case Study : Research has identified imidazodiazepines as potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), which is crucial in the treatment of diseases like tuberculosis .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeMIC (μg/mL)Target Pathogen
AntimicrobialImidazodiazepine derivative2–32Staphylococcus aureus
AnticancerMetAP2 inhibitorIC50: 10.84HepG2 cells
NeurologicalGABA receptor modulatorN/AVarious neurological disorders
Enzyme InhibitionIMPDH inhibitorN/AMycobacterium tuberculosis

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Key structural analogs differ in substituents on the imidazo-diazepine core, impacting reactivity, solubility, and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound tert-butyl carbamate (7-position) C₁₂H₁₉N₃O₂ 261.30 g/mol Intermediate for drug synthesis
tert-Butyl 1,3-dibromo derivative 1,3-dibromo C₁₂H₁₇Br₂N₃O₂ 395.10 g/mol Cross-coupling precursor
tert-Butyl 3-(hydroxymethyl) derivative 3-hydroxymethyl C₁₃H₂₁N₃O₃ 267.32 g/mol Enhanced hydrophilicity
Ethyl 6,7,8,9-tetrahydro derivative ethyl ester (3-position) C₁₀H₁₅N₃O₂ 209.25 g/mol Smaller ester group, reduced steric bulk

Key Observations :

  • The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to ethyl esters, influencing binding affinity in drug candidates .
  • Brominated derivatives (e.g., 1,3-dibromo) enable Suzuki-Miyaura or Buchwald-Hartwig couplings, critical for introducing aryl/heteroaryl groups .
  • Hydroxymethyl-substituted analogs exhibit improved aqueous solubility, making them suitable for biological assays .
Heterocyclic Core Variations

Compounds with related diazepine or imidazole frameworks but differing ring systems:

Compound Name Core Structure Key Features Reference
8,9-Dihydro-5H-imidazo[1,2-a][1,4]diazepin-7(6H)-one Imidazo[1,2-a]diazepinone Sulfonamide substituent; synthesized via Cu(I)-catalyzed cascade reactions
tert-Butyl (4aR,7R)-methoxy derivative Benzo-cyclohepta-isoindole Methoxy and Boc groups; [4+3] cycloaddition synthesis

Key Observations :

  • Methoxy-substituted analogs (e.g., ) demonstrate the role of electron-donating groups in modulating reactivity during cycloadditions.

Preparation Methods

Acid-Catalyzed Hydrolysis and Decarboxylation

A prominent method involves acid hydrolysis of intermediate esters followed by decarboxylation. For example, EP 2 397 470 A1 describes synthesizing imidazodiazepines via hydrolysis of a 4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid derivative (III) using hydrochloric acid (HCl) to yield a dihydrochloride salt (II). Subsequent decarboxylation at 200°C in a microreactor (PTFE) produces the target compound with minimal isomer formation (3% impurity).

Key Steps

  • Hydrolysis of ester (III) with HCl to form (II).

  • Thermal decarboxylation of (II) at 200°C.

Advantages

  • Avoids isomerization steps, reducing purification needs.

  • Yields up to 89% with high purity.

Palladium-Catalyzed Cross-Coupling

Stannylation and Iodination

Synthesis of [¹²³I]tert-butyl derivatives involves palladium-mediated stannylation of brominated precursors:

  • Stannylation : (Ph₃P)₃Pd catalyzes reaction of 8-bromo precursor with (Bu₃Sn)₂ to form a tributyltin intermediate.

  • Iododestannylation : Treatment with [¹²³I]NaI in acetic acid yields the iodinated product.

Key Metrics

  • Radiochemical yield: 85%.

  • Purity: >98% after TLC.

Comparative Analysis of Methods

Efficiency and Scalability

Method Key Steps Yield Purity Industrial Feasibility
Acid-catalyzed decarboxylationHydrolysis, decarboxylation89%97%High (microreactor use)
Multi-step Boc protectionReductive amination, cyclization26%95%Moderate (chromatography needed)
Palladium cross-couplingStannylation, iodination85%98%Low (specialized isotopes)

Challenges

  • Isomer formation : Traditional decarboxylation in mineral oil yields 20% Isomidazolam, requiring chromatography.

  • Cost : Palladium catalysts and isotopic reagents increase expenses.

Recent Innovations

Continuous Flow Synthesis

EP 2 397 470 A1 highlights the use of PTFE microreactors for continuous decarboxylation, enabling precise temperature control (200°C) and reduced reaction times (30 minutes). This method enhances reproducibility and scales effectively for industrial production.

Green Chemistry Approaches

CN110563731A reports ethanol as a solvent for reductive amination, reducing environmental impact compared to dichloromethane. However, yields remain moderate (35–45%) .

Q & A

Q. What are the common synthetic routes for tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate, and how are intermediates purified?

The compound is typically synthesized via multi-step protocols involving cyclization, Boc protection, and functional group transformations. For example, a Boc-protected intermediate can be generated by reacting a dihydroquinoxalinone precursor with ethyl chloropyrimidine carboxylate under basic conditions (K₂CO₃), followed by Boc₂O/DMAP-mediated protection . Purification often employs column chromatography (silica gel) for intermediates and recrystallization (e.g., DCM/hexane) for final products to achieve ≥95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to verify hydrogen/carbon environments and stereochemistry .
  • HRMS for exact mass validation (e.g., ESI-HRMS with <5 ppm error) .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches from Boc groups) .
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the formation of the imidazo-diazepine core?

Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Protecting group strategies : Boc groups direct reactivity by shielding specific nitrogen sites, as seen in the selective formation of tert-butyl-protected intermediates .
  • Catalyst modulation : Copper(I) catalysts (e.g., CuI) promote cascade reactions via sulfonimidate rearrangements, favoring the desired imidazo-diazepine scaffold .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during cyclization steps .

Q. What mechanistic insights exist for the copper-catalyzed cascade reactions in synthesizing related imidazo-diazepine derivatives?

Copper(I) facilitates intramolecular nucleophilic attacks on N-sulfonylketenimine intermediates, followed by sulfonimidate-to-sulfonamide rearrangements. This cascade proceeds via a six-membered transition state, with the Boc group stabilizing the reactive conformation. Computational studies (DFT) suggest that electron-deficient ligands enhance catalytic efficiency by lowering activation barriers .

Q. How should researchers analyze contradictory data in reaction yields when employing different synthetic protocols?

Contradictory yields (e.g., 27% vs. 94% in similar steps) may arise from:

  • Variable catalyst loading : Pd(PPh₃)₄ vs. Pd(OAc)₂ can alter coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DCM) vs. ethers (THF) influence reaction rates .
  • Workup methods : Inadequate quenching of reactive intermediates (e.g., triflates) may reduce yields . Methodological approach : Use Design of Experiments (DoE) to optimize parameters and validate purity via HPLC-NMR coupling .

Q. What computational methods can predict the reactivity of tert-butyl-protected intermediates in complex reactions?

  • Density Functional Theory (DFT) : Models transition states for key steps (e.g., Boc deprotection or cyclization) to predict activation energies .
  • Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance in reactions involving bulky tert-butyl groups .
  • Machine Learning (ML) : Trains on reaction databases (e.g., Reaxys) to forecast optimal conditions for imidazo-diazepine synthesis .

Methodological Recommendations

  • Synthetic Optimization : Prioritize Pd-catalyzed cross-couplings for aryl functionalization (e.g., Buchwald-Hartwig amination) over nucleophilic substitutions to minimize byproducts .
  • Stability Testing : Monitor Boc-deprotection kinetics (e.g., via TFA in DCM) using in-situ IR to avoid over-degradation .
  • Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or MestReNova) to resolve spectral ambiguities .

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